2-(1,3-benzodioxol-5-yloxy)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring and an ethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2H-1,3-benzodioxole with an appropriate acylating agent to form the benzodioxole derivative. This intermediate is then reacted with 2-ethoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole ring and ethoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-METHOXYPHENYL)ACETAMIDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-CHLOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-ETHOXYPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO5/c1-2-20-14-6-4-3-5-13(14)18-17(19)10-21-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
InChI Key |
MMPZITCIIJBXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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